molecular formula C17H15FN4O3 B2606189 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 1797588-54-5

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2606189
CAS No.: 1797588-54-5
M. Wt: 342.33
InChI Key: IKNHAGXAWQZXQX-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H15FN4O3 and its molecular weight is 342.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities:

  • The synthesis of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including compounds with furan-2-yl groups, has been reported. These compounds have demonstrated outstanding anticonvulsant activities in preclinical models, suggesting potential applications in the treatment of epilepsy and related neurological disorders (H. Kohn et al., 1993).
  • Another study focused on the synthesis of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which involved reactions with furan-2-ylmethyl groups. These compounds were tested for anticancer activity, indicating potential applications in cancer therapy (V. Horishny et al., 2021).
  • Research on N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives revealed their antimicrobial properties. This suggests potential use in the development of new antimicrobial agents to combat various bacterial and fungal infections (B. MahyavanshiJyotindra et al., 2011).

Chemical Interactions and Metabolite Analysis:

  • A study on the biotransformation of prasugrel, a thienopyridine antiplatelet agent, highlighted the interactions of its major metabolites with cytochromes P450. This research contributes to understanding the metabolic pathways and potential drug-drug interactions of compounds containing similar structural features (J. Rehmel et al., 2006).

Properties

IUPAC Name

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c18-12-4-1-2-5-13(12)19-15(23)10-21-17(24)22(11-7-8-11)16(20-21)14-6-3-9-25-14/h1-6,9,11H,7-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNHAGXAWQZXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC=CC=C3F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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